Geshoidin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Geshoidin involves the extraction from the plant Rhamnus prinoides. The air-dried plant materials are ground to a powder and extracted ultrasonically using 60% ethanol at room temperature for 30 minutes. This process is repeated three times to produce the crude Rhamnus prinoides extracts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Geshoidin undergoes various chemical reactions, including oxidation and reduction. The electrochemical behavior of this compound has been studied using cyclic voltammetry, revealing chemically irreversible single oxidation and reduction peaks .
Common Reagents and Conditions
The electrochemical studies were conducted using a glassy carbon electrode in mixtures of citric acid and di-sodium hydrogen orthophosphate aqueous buffer system over a wide pH range (pH 2-11) .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, which vary depending on the pH and potential applied during the electrochemical process .
Scientific Research Applications
Geshoidin has several scientific research applications:
Mechanism of Action
The mechanism of action of Geshoidin involves its antioxidant properties, where it scavenges free radicals and reduces oxidative stress. The molecular targets include reactive oxygen species (ROS) and enzymes involved in inflammatory pathways, such as COX-2 .
Comparison with Similar Compounds
Similar Compounds
Hesperidin: A flavan-on glycoside found in citrus fruits, known for its beneficial effects on blood vessel disorders.
Flavonoid Glycosides: Similar glycosylated flavonoids that exhibit antioxidant and anti-inflammatory properties.
Uniqueness of Geshoidin
This compound is unique due to its specific presence in Rhamnus prinoides and its significant role in traditional Ethiopian beverages. Its distinct naphthalene glycoside structure also sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H18O9 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C18H18O9/c19-5-10-13(20)15(22)16(23)18(27-10)26-9-3-1-2-7-4-8-6-25-17(24)12(8)14(21)11(7)9/h1-4,10,13,15-16,18-23H,5-6H2/t10-,13-,15+,16-,18-/m1/s1 |
InChI Key |
SGQJDTLFQCDZGS-UQEKQVNISA-N |
Isomeric SMILES |
C1C2=C(C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O1 |
Canonical SMILES |
C1C2=C(C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O1 |
Origin of Product |
United States |
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